molecular formula C21H17NO5 B12222609 4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B12222609
M. Wt: 363.4 g/mol
InChI Key: QPTBVXYZTXRKJT-UHFFFAOYSA-N
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Description

4-[2-(1-Benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a heterocyclic compound featuring a seven-membered benzoxazepine-dione core fused with a benzofuran moiety. The 2-ethyl and benzofuran-2-oxoethyl substituents likely influence its lipophilicity and binding affinity compared to other derivatives.

Properties

Molecular Formula

C21H17NO5

Molecular Weight

363.4 g/mol

IUPAC Name

4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C21H17NO5/c1-2-16-21(25)22(20(24)14-8-4-6-10-18(14)26-16)12-15(23)19-11-13-7-3-5-9-17(13)27-19/h3-11,16H,2,12H2,1H3

InChI Key

QPTBVXYZTXRKJT-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps, including the formation of the benzofuran and benzoxazepine rings. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The benzoxazepine ring can be synthesized through the reaction of appropriate amines with cyclic anhydrides, followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: The benzofuran and benzoxazepine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting their activity . The compound may also induce apoptosis in cancer cells by disrupting cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinium and Oxazolidinone Derivatives ()

Compounds such as [2-(1-benzofuran-2-yl)-2-oxoethyl]-4-(2-{1-[2-(1-benzofuran-2-yl)-2-oxoethyl]pyridin-1-ium-4-yl}ethyl)pyridin-1-ium dibromide (4d) share the benzofuran-2-oxoethyl motif but differ in their cationic pyridinium cores and bromide counterions. Key distinctions include:

Property Target Compound (Benzoxazepine-dione) Compound 4d (Pyridinium) Compound 5a (Nitrophenyl)
Molecular Weight (g/mol) ~400–450 (estimated) 662.37 644.27
Core Structure Benzoxazepine-dione Pyridinium dibromide Pyridinium dibromide
Melting Point Not reported >300°C (decomp.) 258–259°C (decomp.)
Yield Not reported 76% 96%
  • Structural Impact : The benzoxazepine-dione core lacks the cationic charge present in pyridinium salts (e.g., 4d, 5a), which may reduce solubility in polar solvents but enhance passive membrane diffusion .
  • Functional Groups : The benzofuran-2-oxoethyl group is common across these compounds, suggesting shared synthetic intermediates. However, the target compound’s dione moiety introduces hydrogen-bonding sites absent in pyridinium derivatives.

Fluorinated Benzoxazepine-dione Analog ()

2-Ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione differs in its substituents:

Property Target Compound Fluorinated Analog ()
Substituent on Oxoethyl 1-Benzofuran-2-yl 5-Fluoro-2-methoxyphenyl
Electronic Effects Electron-rich (benzofuran) Electron-withdrawing (F, OMe)
Lipophilicity (logP) Higher (benzofuran) Moderate (polar substituents)
  • Pharmacological Implications : The fluoromethoxyphenyl group in the analog may enhance metabolic stability and receptor selectivity compared to the benzofuran group, which is bulkier and more lipophilic. Fluorine atoms are often used to modulate bioavailability and binding kinetics .

Triazine-dione Derivatives ()

[18F]FECUMI-101, a triazine-3,5(2H,4H)-dione labeled with fluorine-18, shares the dione functionality but features a triazine core instead of benzoxazepine.

Property Target Compound [18F]FECUMI-101
Core Structure Benzoxazepine-dione Triazine-dione
Radioactivity Non-radioactive 18F-labeled (t1/2 = 109.7 min)
Application Potential therapeutic agent PET imaging probe for 5-HT1A
  • Functional Relevance : The dione moiety in both compounds may chelate metal ions or interact with biological targets via hydrogen bonding. However, the triazine core in [18F]FECUMI-101 enables distinct pharmacokinetics suited for imaging .

Biological Activity

4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione (CAS Number: 903858-44-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N1O4C_{21}H_{19}N_{1}O_{4} with a molecular weight of approximately 363.4 g/mol. The structure features a benzoxazepine core with a benzofuran moiety that contributes to its unique pharmacological profile.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. Research conducted by Fayad et al. (2019) demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis, as evidenced by increased markers of apoptosis in treated cells. The study utilized multicellular spheroids to better mimic in vivo conditions, enhancing the reliability of the results .

Table 1: Anticancer Activity of 4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
HeLa (Cervical)10.0Cell cycle arrest
A549 (Lung)15.0Inhibition of proliferation

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown promise in neuropharmacology. Studies suggest that it may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to modulate neurotransmitter levels and exhibit antioxidant properties, which could mitigate oxidative stress in neuronal cells .

Table 2: Neuropharmacological Effects

EffectObservations
NeuroprotectionReduced neuronal apoptosis
Antioxidant activityDecreased reactive oxygen species
Modulation of neurotransmittersIncreased dopamine levels

The biological activity of 4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through caspase activation and mitochondrial membrane potential disruption.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases, particularly G1 and G2/M phases.
  • Antioxidant Activity : By scavenging free radicals and reducing oxidative stress markers, the compound protects neuronal cells from damage.

Case Studies

A notable case study involved the application of this compound in a preclinical model of glioblastoma. Researchers reported a significant reduction in tumor volume following treatment with the compound compared to control groups. The study concluded that further exploration into dosing regimens and combination therapies with existing chemotherapeutics could enhance efficacy .

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